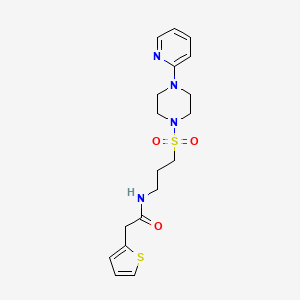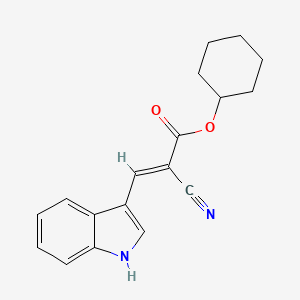
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
Descripción general
Descripción
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine: is a chemical compound with the molecular formula C10H10N2O3. It is a nitro-substituted derivative of tetrahydronaphthalene, featuring a nitro group at the 7-position and a hydroxylamine group attached to the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nitration of tetrahydronaphthalene followed by subsequent functional group modifications. One common method involves the nitration of 1,2,3,4-tetrahydronaphthalene using nitric acid and sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to reductive amination with hydroxylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves large-scale nitration reactions, followed by purification steps to achieve the desired purity and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the efficient formation of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine group.
Substitution: Substitution reactions can involve the replacement of the nitro group with other functional groups using appropriate reagents and conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group results in the formation of amines, which can further undergo various transformations.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is used as a building block for the synthesis of more complex organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in medical treatments, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism by which N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The nitro group and hydroxylamine moiety play crucial roles in its biological activity, influencing processes such as enzyme inhibition, oxidative stress modulation, and cellular signaling pathways.
Comparación Con Compuestos Similares
N-(8-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)amine
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine
Uniqueness: N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of both nitro and hydroxylamine groups, which contribute to its distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(NE)-N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBNFCFLAHMSJ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])/C(=N/O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430330 | |
| Record name | NSC174091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58490-99-6 | |
| Record name | NSC174091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC174091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2889266.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2889269.png)


![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)


